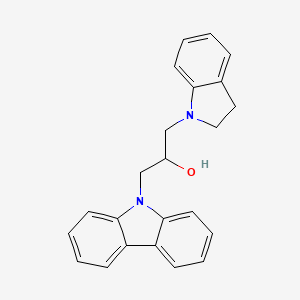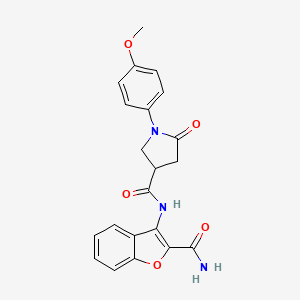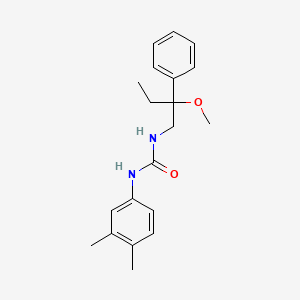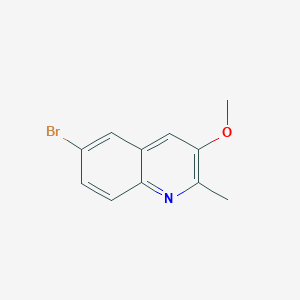
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a beta-adrenergic receptor agonist, which means it has the ability to activate the beta-adrenergic receptors in the body. In
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol involves its ability to bind to and activate beta-adrenergic receptors. These receptors are found on the surface of various cells in the body, including heart cells, smooth muscle cells, and liver cells. When activated, these receptors trigger a signaling cascade that leads to the physiological effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol are primarily due to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased blood pressure, and increased release of glucose from the liver. In addition, this compound has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Careful dose titration is necessary to ensure that the effects observed in experiments are due specifically to beta-adrenergic receptor activation.
Zukünftige Richtungen
There are several potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol. One area of interest is the role of beta-adrenergic receptor activation in the regulation of immune function. This compound has been shown to have anti-inflammatory effects, and further research could elucidate the underlying mechanisms of this effect. Another potential direction for research is the use of this compound as a tool for studying the role of beta-adrenergic receptors in the development and progression of cardiovascular disease. Finally, there is potential for the development of novel therapeutic agents based on the structure of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex process that involves several steps. The first step is the synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-1-one, which is achieved by the reaction of 9H-carbazole and indole with 2-bromoacetone. The second step involves the reduction of the carbonyl group in the propan-1-one to form the final product, 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol. This reduction is typically carried out using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol has been extensively studied in scientific research due to its ability to activate beta-adrenergic receptors. This activation has been shown to have a variety of effects on the body, including increasing heart rate, increasing blood pressure, and increasing the release of glucose from the liver. These effects make this compound a valuable tool for studying the role of beta-adrenergic receptors in various physiological processes.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYWFSYMQSEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)

![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)


![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)